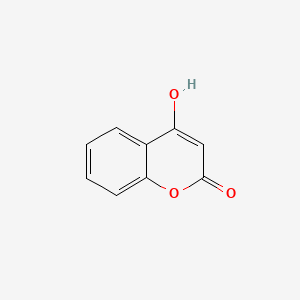
4-Hydroxycoumarin
Descripción general
Descripción
4-Hydroxycoumarins are a class of vitamin K antagonist (VKA) anticoagulant drug molecules derived from coumarin . They are also an important fungal metabolite from the precursor coumarin . They are widely used as anticoagulants and have potential inhibitory effects on HIV-1 Integrase .
Synthesis Analysis
4-Hydroxycoumarin derivatives were chemically synthesized from this compound . The structures of the new coumarin derivatives were confirmed by nuclear magnetic resonance data . Several methods for the synthesis of this compound have been described in the literature .Molecular Structure Analysis
The molecular formula of this compound is C9H6O3 . It is a hydroxycoumarin that is coumarin in which the hydrogen at position 4 is replaced by a hydroxy group .Chemical Reactions Analysis
New coumarin derivatives were chemically synthesized from this compound . The this compound drugs inhibit vitamin K epoxide reductase .Physical And Chemical Properties Analysis
This compound appears as a yellow powder or slightly yellow needle-like crystals . It is freely soluble in ethanol, ether, and hot water .Aplicaciones Científicas De Investigación
Cancer Research : 4-Hydroxycoumarin shows potential in cancer treatment, particularly in melanoma. It disorganizes the actin cytoskeleton in melanoma cells, reducing their adhesion to extracellular matrix proteins and motility, which are crucial for metastasis. This suggests its usefulness as an adjuvant therapy for melanoma (Velasco-Velázquez et al., 2003).
Biomedical Applications : As a natural fungal metabolite, this compound has been used in various medical conditions like cardiac disease, pulmonary embolism, stroke, and thrombophlebitis. It has shown potential as an anticancer, antiarthritic, antipyretic, and antimicrobial agent (Kaur et al., 2020).
Anticoagulant Precursor : this compound serves as a precursor for synthetic anticoagulants like warfarin. It's been demonstrated that through microbial biosynthesis, significant amounts of this compound can be produced, paving the way for scalable production of pharmaceuticals (Lin et al., 2013).
Heterocyclic Chemistry : In synthetic chemistry, this compound is used as a building block for various heterocycles. Its versatility in creating molecular diversity is significant (Abdou et al., 2015).
Molecular Imprinting : this compound has applications in molecular imprinting for selective adsorption, particularly in developing polymers for efficient and selective removal from biological samples (Kuang et al., 2022).
Antioxidant Research : Studies on novel macromolecules derived from this compound have shown high antioxidant activities. This aligns with the increased interest in natural products and green chemistry (Al-Amiery et al., 2015).
Antiviral Properties : There's evidence of certain this compound derivatives showing anti-HIV activity, suggesting its potential in treating viral infections (Raleva et al., 2005).
Malaria Vector Control : In field studies, this compound has shown promise as an attractant for Anopheles spp., vectors of malaria. This indicates its potential use in vector control strategies (Andrianjafy et al., 2020).
Green Chemistry Applications : The use of porcine pancreas lipase for synthesizing bis-4-hydroxycoumarins demonstrates the compound's role in advancing green chemistry and organic synthesis (Bavandi et al., 2020).
Inflammatory Bowel Disease Treatment : Coumarin and this compound have shown significant anti-inflammatory activity in experimental ulcerative colitis models, highlighting their potential in treating inflammatory bowel diseases (Luchini et al., 2008).
Mecanismo De Acción
Target of Action
The primary target of 4-Hydroxycoumarin is Vitamin K 2,3-epoxide reductase , an enzyme found in liver microsomes . This enzyme plays a crucial role in the recycling of vitamin K to its active form .
Mode of Action
This compound acts by inhibiting the enzyme Vitamin K epoxide reductase . This inhibition depletes the amount of reduced vitamin K in tissues .
Biochemical Pathways
This compound affects the normal metabolism of vitamin K in the body . It inhibits the enzyme vitamin K epoxide reductase, which recycles vitamin K to its active form .
Pharmacokinetics
It’s known that the compound is metabolized in the liver . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily anticoagulant . By depleting reduced vitamin K in tissues, this compound inhibits the action of vitamin K-dependent enzymes, which are critically involved in the production of active forms of certain clotting factors . This results in an anticoagulant effect .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, advanced oxidative processes (AOP), which are radical reactions of toxic contaminants with environmental free radicals, can lead to less toxic products . Furthermore, the presence of naturally occurring formaldehyde allows attachment of a second this compound molecule, giving the semi-dimer the motif of the drug class .
Safety and Hazards
Direcciones Futuras
Based on the pharmaceutical potentials of coumarins, new coumarin derivatives were synthesized and evaluated for their biological activities . The incorporation of another heterocycle into the 4-hydroxycoumarin moiety offers new opportunities for the broad application of the targeted coumarin-heterocycles into many branches of chemistry .
Análisis Bioquímico
Biochemical Properties
4-Hydroxycoumarin interacts with various enzymes and proteins. The primary mechanism of the this compound drugs is the inhibition of vitamin K epoxide reductase . These compounds are not direct antagonists of vitamin K, but rather act to deplete reduced vitamin K in tissues .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to impact HepG2 hepatocellular carcinoma cells, influencing their viability, proliferation, and adhesion . It also affects gene expression of cellular behavior parameters .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. The primary mechanism of action of this compound drugs is the inhibition of vitamin K epoxide reductase . These compounds are not direct antagonists of vitamin K, but rather act to deplete reduced vitamin K in tissues .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is biosynthesized from malonyl-CoA and 2-hydroxybenzoyl-CoA by the enzyme this compound synthase .
Transport and Distribution
It is known that coumarins can be metabolized by conjugation with glucuronic acid or sulfate groups, making these conjugates more water-soluble and readily excreted from the body .
Propiedades
IUPAC Name |
4-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIXUWQIVKSKSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061472, DTXSID50944748 | |
| Record name | 2H-1-Benzopyran-2-one, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | 4-Hydroxycoumarin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11634 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
1076-38-6, 22105-09-5 | |
| Record name | 4-Hydroxycoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxycoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxychromone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022105095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-hydroxycoumarin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03410 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Hydroxycoumarin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1-Benzopyran-2-one, 4-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-1-Benzopyran-2-one, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxycoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.783 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X954ZLL2RD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 4-Hydroxycoumarin and its derivatives exert their primary pharmacological effect by inhibiting the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1). [, ] This enzyme is crucial for the vitamin K cycle, which is essential for the activation of clotting factors II, VII, IX, and X. By inhibiting VKORC1, 4-hydroxycoumarins reduce the availability of the active form of vitamin K, leading to the production of inactive clotting factors and thereby inhibiting blood coagulation. []
A:
- Spectroscopic data:
- Solubility: this compound exhibits low solubility in water, but its solubility can be enhanced in organic solvents such as ethanol or dimethylformamide. [, ]
- Inclusion complexes: Formulating this compound into inclusion complexes with cyclodextrins can significantly improve its solubility and stability. []
- Condensation reactions: this compound readily condenses with aldehydes to form biscoumarins, valuable compounds with diverse biological activities. [, , , , , ]
- Nucleophilic addition: The nucleophilic nature of the 4-hydroxy group allows for the addition of this compound to activated alkenes like Baylis-Hillman adducts, leading to the formation of substituted coumarins. []
- Electrophilic substitution: The electron-rich aromatic ring of this compound can undergo electrophilic substitution reactions, allowing for further functionalization. [, , ]
ANone: Computational methods have played a significant role in understanding the properties and behavior of this compound and its derivatives:
- DFT Calculations: Density Functional Theory (DFT) calculations are extensively used to predict the chemical reactivity, stability, and electronic properties of this compound and its derivatives. [, ]
- Molecular Docking: Docking studies are employed to understand the binding interactions of this compound derivatives with their biological targets, such as VKORC1, providing insights into structure-activity relationships. [, ]
- QSAR Modeling: Quantitative structure-activity relationship (QSAR) models have been developed to correlate the structural features of this compound derivatives with their biological activities, aiding in the design of new and more potent analogs. [, , ]
ANone: The biological activity of this compound can be significantly influenced by structural modifications:
- 3-Position Substitution: Substitutions at the 3-position of the coumarin ring greatly impact the anticoagulant activity. For example, introducing bulky aromatic groups often enhances the potency. [, , , , ]
- 4-Hydroxy Group: The presence of the 4-hydroxy group is crucial for activity, as it participates in key interactions with the target enzyme. [, , ]
- Other Modifications: Introducing various substituents on the benzene ring of the coumarin scaffold, altering the central linker in biscoumarins, and incorporating heteroatoms can all modulate the potency, selectivity, and pharmacokinetic properties. [, , , , ]
ANone: While this compound is generally stable in solid form, it is susceptible to degradation under certain conditions:
- Hydrolysis: The lactone ring of this compound can undergo hydrolysis, particularly in alkaline conditions. [, , ]
- Oxidation: The compound can be prone to oxidation, especially in the presence of light and air. []
- Formulation Strategies: Several approaches can enhance its stability and bioavailability:
- Inclusion Complexes: Formulating this compound into inclusion complexes with cyclodextrins can significantly improve its solubility and stability in aqueous solutions. []
- Solid Dispersions: Incorporating this compound into solid dispersions with suitable carriers can enhance its dissolution rate and bioavailability. []
ANone: this compound and its derivatives, particularly those used as rodenticides, require careful handling and disposal due to their potential toxicity:
- Toxicity: These compounds can cause severe bleeding in humans and animals upon ingestion. [, ] Therefore, strict safety protocols must be followed during synthesis, handling, storage, and disposal.
- Environmental Impact: Improper disposal of this compound-based rodenticides can contaminate water sources and pose risks to wildlife. [] Therefore, it's crucial to adhere to recommended waste management practices and explore eco-friendly alternatives.
ANone:
- Absorption: this compound is well-absorbed after oral administration. [, ]
- Distribution: The compound is widely distributed in the body and readily crosses the placental barrier. []
- Metabolism: It undergoes extensive hepatic metabolism, primarily by cytochrome P450 enzymes. [, ] Polymorphisms in these enzymes, particularly CYP2C9, can significantly influence individual responses to this compound anticoagulants. []
- Excretion: Metabolites are primarily excreted in the urine and feces. []
ANone: this compound and its derivatives have been extensively studied for their anticoagulant activity:
- In vitro assays: Various in vitro assays, such as prothrombin time (PT) and activated partial thromboplastin time (aPTT), are routinely used to assess the anticoagulant potency of this compound derivatives. [, ]
- Animal models: Rodent models are commonly used to evaluate the in vivo efficacy and safety of this compound anticoagulants. [, , ] Rabbits have also been employed to study the pharmacokinetics and pharmacodynamics of these agents. []
A: Resistance to this compound anticoagulants, primarily in rodents, is a well-documented phenomenon. [, ]
- VKORC1 Mutations: Mutations in the VKORC1 gene are the most common mechanism of resistance. These mutations can reduce the binding affinity of 4-hydroxycoumarins to the enzyme, rendering them less effective. []
- Cross-resistance: Cross-resistance among different this compound derivatives is frequently observed, meaning that resistance to one compound often confers resistance to others in this class. []
ANone: The primary toxicity of this compound and its derivatives stems from their anticoagulant action.
- Bleeding: Excessive bleeding is the most serious adverse effect, which can occur even with therapeutic doses. [, ] Careful monitoring of coagulation parameters is essential during therapy.
- Teratogenicity: this compound derivatives have been shown to be teratogenic in animals. [] Therefore, their use is contraindicated during pregnancy.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-[5-(3,4-Dichlorophenyl)furan-2-carbothioyl]piperazin-1-yl]propanenitrile](/img/structure/B7727974.png)
![ethyl 2-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7727981.png)

methyl}thiophen-2-yl)benzamide](/img/structure/B7728001.png)
![(2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyano-N-phenylprop-2-enamide](/img/structure/B7728004.png)
![(2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyano-N-(2-methylphenyl)prop-2-enamide](/img/structure/B7728011.png)
![(2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyano-N-(3-methylphenyl)prop-2-enamide](/img/structure/B7728019.png)
![ethyl 2-{[(2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyanoprop-2-enoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B7728030.png)
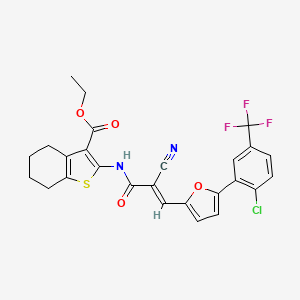
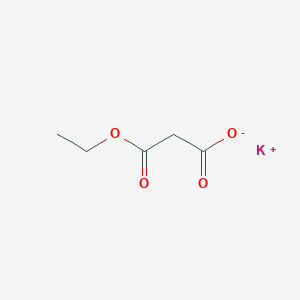
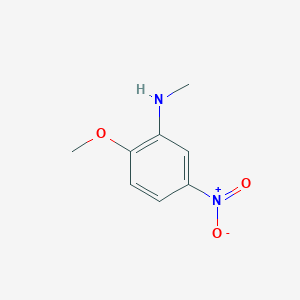
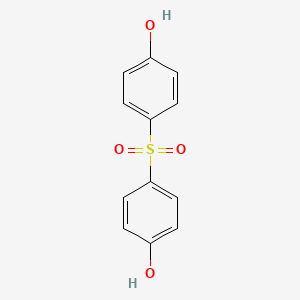
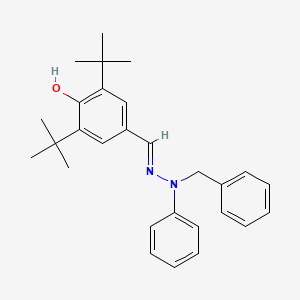
![(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide](/img/structure/B7728074.png)